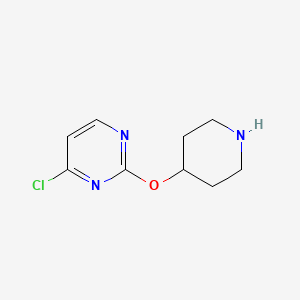![molecular formula C18H28BrNO3 B13758354 1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide CAS No. 78186-64-8](/img/structure/B13758354.png)
1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.
Attachment of the Ethoxy Group: The benzodioxole is then reacted with an appropriate ethoxy compound under controlled conditions.
Formation of the Piperidine Ring: The ethoxy-substituted benzodioxole is then reacted with a piperidine derivative.
Introduction of the Bromide Ion:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the piperidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzodioxole derivative with additional oxygen functionalities, while reduction could lead to a more saturated piperidine ring.
Wissenschaftliche Forschungsanwendungen
1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide has several scientific research applications:
Chemistry: It can be used as a building block for more complex molecules.
Biology: The compound may have bioactive properties, making it useful in studying biological pathways.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the piperidine ring could influence the compound’s binding affinity and specificity. The bromide ion may play a role in the compound’s solubility and overall charge distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but has different functional groups.
1,3-Benzodioxolylbutanamine: Another compound with a benzodioxole moiety, used in different applications.
Uniqueness
1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide is unique due to its combination of a benzodioxole moiety, a piperidine ring, and a bromide ion. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
78186-64-8 |
|---|---|
Molekularformel |
C18H28BrNO3 |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
1-[3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidine;hydrobromide |
InChI |
InChI=1S/C18H27NO3.BrH/c1-18(21-16-8-3-4-9-17(16)22-18)10-15-20-14-7-13-19-11-5-2-6-12-19;/h3-4,8-9H,2,5-7,10-15H2,1H3;1H |
InChI-Schlüssel |
UUZGYIZZCRTBQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC=C2O1)CCOCCCN3CCCCC3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)

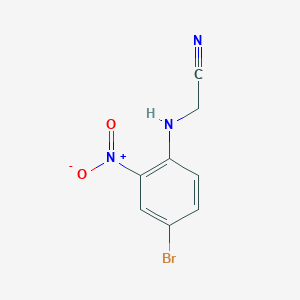
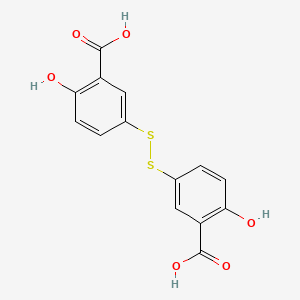
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
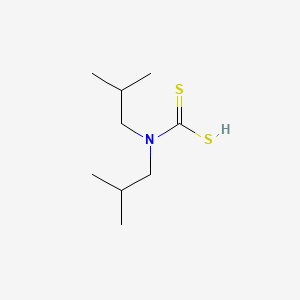
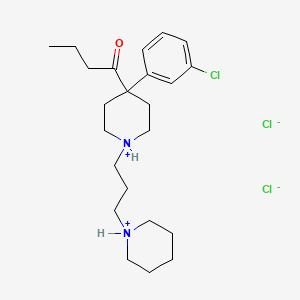


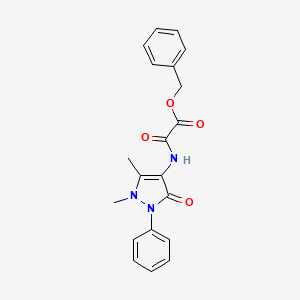
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
